Molecular weight and formula of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Molecular weight and formula of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Technical Whitepaper: 3-(2-Fluorophenyl)pyrrolidine-2,5-dione
Executive Summary
3-(2-Fluorophenyl)pyrrolidine-2,5-dione is a specialized heterocyclic compound belonging to the 3-arylsuccinimide class. Structurally, it consists of a succinimide (pyrrolidine-2,5-dione) ring substituted at the C3 position with a 2-fluorophenyl moiety. This scaffold is of significant interest in medicinal chemistry as a fluorinated analog of the anticonvulsant pharmacophore found in drugs like Phensuximide and Methsuximide .
The introduction of the fluorine atom at the ortho position of the phenyl ring is a strategic modification often employed to modulate metabolic stability (by blocking potential oxidation sites), alter lipophilicity (LogP), and influence the electronic binding properties of the succinimide ring in the neuronal voltage-gated calcium channels (T-type).
Physicochemical Profile
The following data characterizes the core molecular identity of the compound.
| Parameter | Value | Notes |
| IUPAC Name | 3-(2-Fluorophenyl)pyrrolidine-2,5-dione | Systematic nomenclature |
| Common Name | 2-Fluoro-3-phenylsuccinimide | Analogous to Phensuximide core |
| Molecular Formula | C₁₀H₈FNO₂ | Confirmed by elemental count |
| Molecular Weight | 193.18 g/mol | Monoisotopic Mass: 193.054 |
| CAS Number | Not widely listed | Research intermediate; distinct from N-isomer (1-(2-fluorophenyl)...)[1][2] |
| Predicted LogP | ~1.65 | Moderate lipophilicity; CNS penetrant |
| H-Bond Donors | 1 (Imide NH) | Critical for receptor binding |
| H-Bond Acceptors | 3 (2 Carbonyls + 1 Fluorine) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 1 | Bond between C3 (succinimide) and Phenyl ring |
Synthetic Pathways
The synthesis of 3-arylsuccinimides is non-trivial due to the need to establish the carbon-carbon bond at the C3 position rather than the more common N-substitution. The most robust protocol involves the cyclization of 2-arylsuccinic acids .
Protocol: Thermal Cyclization of 2-(2-Fluorophenyl)succinic Acid
This method utilizes a condensation reaction between the substituted succinic acid precursor and a nitrogen source (urea or ammonia), followed by thermal dehydration.
Reagents:
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Precursor: 2-(2-Fluorophenyl)succinic acid (CAS: 148556-82-5 or synthesized via hydrolysis of corresponding nitrile).
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Nitrogen Source: Urea (NH₂CONH₂) or Ammonium Carbonate.
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Solvent: High-boiling solvent (e.g., Decalin) or Solvent-free (Fusion).
Step-by-Step Workflow:
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Mixing: Combine 2-(2-fluorophenyl)succinic acid (1.0 eq) and Urea (1.2 eq) in a round-bottom flask.
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Fusion: Heat the mixture to 160–170°C in an oil bath. The mixture will melt and evolve gas (CO₂ and NH₃) as the intermediate diamide forms and cyclizes.
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Completion: Maintain temperature for 2–3 hours until gas evolution ceases and the melt solidifies/thickens.
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Work-up: Cool to room temperature. Triturate the solid residue with water to remove excess urea and cyanuric acid byproducts.
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Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.
Reaction Scheme (DOT Visualization):
Caption: Thermal fusion synthesis pathway from succinic acid precursor to the final succinimide ring.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 11.3 ppm (s, 1H): Broad singlet for the Imide NH . Disappears on D₂O shake.
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δ 7.1–7.5 ppm (m, 4H): Aromatic protons. The proton at the C3' position (adjacent to Fluorine) will show distinct splitting (td) due to H-F coupling (J ≈ 8–10 Hz).
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δ 4.1 ppm (dd, 1H): The chiral proton at C3 of the succinimide ring. It couples to the two protons at C4.
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δ 2.6–3.2 ppm (m, 2H): The diastereotopic methylene protons at C4 . They appear as an ABX system with the C3 proton, showing geminal coupling (~18 Hz) and vicinal coupling to C3.
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¹³C NMR (100 MHz):
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Carbonyls: Two distinct peaks at ~176 ppm and ~179 ppm (C2 and C5).
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C-F Coupling: The aromatic carbons will show doublets due to ¹³C-¹⁹F coupling. The ipso-carbon (C-F) will be a doublet with J ≈ 245 Hz (around 160 ppm).
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Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode).
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Expected Ion: [M+H]⁺ = 194.2 m/z.
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Fragmentation: Loss of the imide ring (-71 Da) or loss of HNCO (-43 Da) are common pathways.
Pharmacological Context & Applications
The 3-(2-fluorophenyl)pyrrolidine-2,5-dione molecule serves as a critical scaffold in the development of antiepileptic drugs (AEDs).
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Mechanism of Action (SAR):
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Class: Succinimides (e.g., Ethosuximide, Phensuximide).
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Target: T-type Voltage-Gated Calcium Channels (Caᵥ3.1, Caᵥ3.2) in thalamic neurons.[3]
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Role of C3-Substitution: The phenyl group at C3 is essential for hydrophobic interaction within the channel pore.
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Role of Fluorine: The 2-fluoro substituent is bioisosteric to hydrogen but alters the metabolic profile. It blocks hydroxylation at the ortho position, potentially extending the half-life compared to the non-fluorinated analog.
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Metabolic Stability:
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Phensuximide is rapidly metabolized via para-hydroxylation of the phenyl ring.
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The 2-fluoro group sterically and electronically deactivates the ring towards certain CYP450 oxidations, making this molecule a valuable probe for metabolic stability studies.
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Signaling Pathway Interaction:
Caption: Mechanism of action for succinimide-based anticonvulsants targeting thalamic calcium channels.[3]
References
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Synthesis of 3-Substituted Succinimides
- Title: "Synthesis of (3R)
- Source: ResearchGate / Journal of the Serbian Chemical Society.
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URL:[Link]
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Succinimide Anticonvulsant SAR
- Title: "Structure-Activity Relationships of Succinimides as Anticonvulsants."
- Source: Journal of Medicinal Chemistry (General Reference for Class).
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URL:[Link]
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General Synthesis Protocol (Organic Syntheses)
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PubChem Compound Summary (Analog)
- Title: "Phensuximide (N-Methyl-3-phenylsuccinimide) - Structural Analog."
- Source: PubChem.
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URL:[Link]
